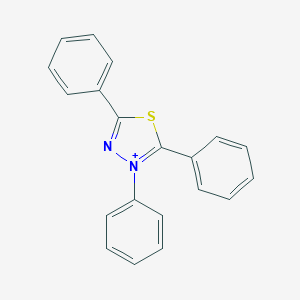
2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium (TPTZ) is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. TPTZ is a positively charged molecule that contains a thiadiazole ring, which gives it unique properties that make it useful in different areas of research.
作用机制
The mechanism of action of 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium has a high affinity for metal ions such as copper, iron, and zinc, and it forms stable complexes with these ions. The formation of these complexes is believed to be responsible for the various biological and biochemical effects of 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium.
Biochemical and Physiological Effects
2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium has been shown to have various biochemical and physiological effects. Studies have shown that 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium has antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium has also been shown to have anti-inflammatory properties, making it useful for the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium in lab experiments is its high selectivity for metal ions. 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium forms stable complexes with metal ions, making it useful for the detection and quantification of metals in different samples. However, one of the limitations of using 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium is its low solubility in non-polar solvents, which can limit its application in certain experiments.
未来方向
There are many potential future directions for the study of 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium. One area of interest is the development of 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium-based sensors for the detection of metal ions in different samples. Another potential direction is the use of 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium as a photosensitizer in photodynamic therapy. Further studies are needed to fully understand the mechanism of action of 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium and its potential applications in different scientific fields.
Conclusion
In conclusion, 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium can be synthesized using standard laboratory techniques and has a high selectivity for metal ions, making it useful for the detection and quantification of metals in different samples. 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium has various biochemical and physiological effects and has potential applications in analytical chemistry, photodynamic therapy, and other fields. Further studies are needed to fully understand the mechanism of action of 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium and its potential applications in different scientific fields.
合成方法
2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium can be synthesized by reacting 2,3,5-triphenyl-1,3,4-thiadiazole with a suitable oxidizing agent such as ceric ammonium nitrate. The reaction produces 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium as a yellow crystalline solid that is highly soluble in polar solvents such as water and methanol. The synthesis of 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium is relatively simple and can be carried out in a laboratory setting using standard techniques.
科学研究应用
2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium is in the field of analytical chemistry, where it is used as a reagent for the determination of various metal ions. 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium is a highly selective reagent that forms a stable complex with metal ions, making it useful for the detection and quantification of metals in different samples.
In addition to its application in analytical chemistry, 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium has also been studied for its potential use as a photosensitizer in photodynamic therapy. Photodynamic therapy is a non-invasive treatment that involves the use of photosensitizing agents and light to treat various diseases, including cancer. 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium has been shown to have excellent photodynamic properties, making it a promising candidate for use in this field.
属性
分子式 |
C20H15N2S+ |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
2,3,5-triphenyl-1,3,4-thiadiazol-3-ium |
InChI |
InChI=1S/C20H15N2S/c1-4-10-16(11-5-1)19-21-22(18-14-8-3-9-15-18)20(23-19)17-12-6-2-7-13-17/h1-15H/q+1 |
InChI 键 |
DBSKIUPVDRUNDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=N[N+](=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=N[N+](=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



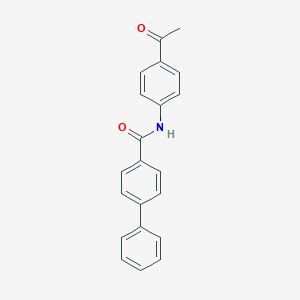
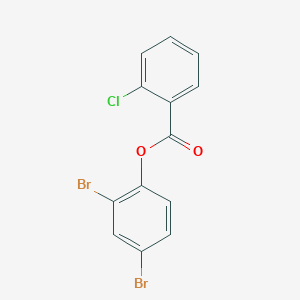
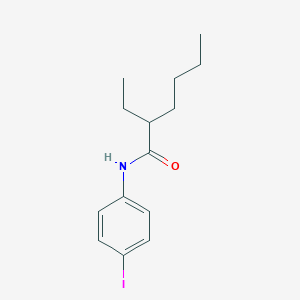

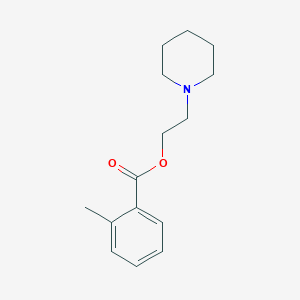

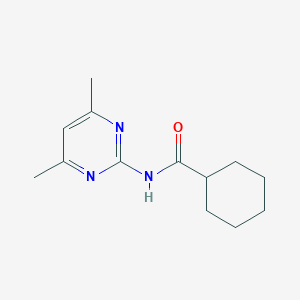
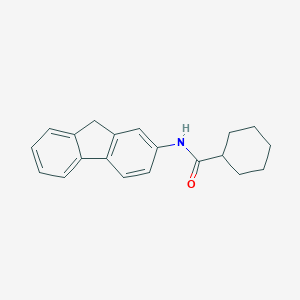

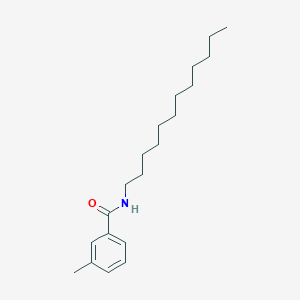
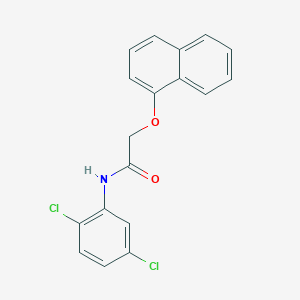
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)